molecular formula C5H4F2N2 B067493 2,5-Difluoropyridin-4-amine CAS No. 189281-61-6

2,5-Difluoropyridin-4-amine

Cat. No.: B067493
CAS No.: 189281-61-6
M. Wt: 130.1 g/mol
InChI Key: RPXCZKPWEZVAJE-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyridin-4-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2,5-diaminopyridine followed by fluorination using tetrafluoroboric acid. Another approach is the direct fluorination of 2,5-diaminopyridine using Selectfluor or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

2,5-Difluoropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridin-4-amine is primarily influenced by its ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, potentially modulating their activity. Specific molecular targets and pathways may vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

  • 2,6-Difluoropyridin-4-amine
  • 2,3-Difluoropyridin-4-amine
  • 3,5-Difluoropyridin-4-amine

Comparison: 2,5-Difluoropyridin-4-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluoropyridine derivatives. The presence of fluorine atoms at the 2 and 5 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from its isomers .

Properties

IUPAC Name

2,5-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXCZKPWEZVAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-61-6
Record name 2,5-difluoropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 40 ml of methanol were added 4.5 g of 4-amino-2,5-dichloro-3,6-difluoropyridine and 4.5 g of triethylamine together with 0.40 g of 10% palladium carbon, and the mixture was hydrogenated at 50° C. for 12 days. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 100 ml of chloroform, and the mixture was washed with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To the residue were added 1.5 g of triethylamine, 0.35 g of 10% palladium on carbon, and 30 ml of methanol, and the mixture was hydrogenated at 50° C. for 41 hours. The catalyst was separated by filtration, and the solvent-and the like were distilled off under reduced pressure. To the residue was added 100 ml of chloroform, and the mixture was washed with 10 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 2.67 g of the title compound as precipitate as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

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